Substance P, Free Acid
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Overview
Description
Substance P, Free Acid is a neuropeptide that belongs to the tachykinin family. It is composed of eleven amino acids and is widely distributed in both the central and peripheral nervous systems. This compound plays a crucial role in various physiological processes, including pain perception, inflammation, and the regulation of bone and cartilage metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P, Free Acid can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for efficiency and yield, with automated peptide synthesizers being commonly used. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Substance P, Free Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Restored methionine-containing this compound.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Substance P, Free Acid has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, neuropeptide function, and receptor interactions.
Medicine: Explored for its potential in pain management, anti-inflammatory therapies, and wound healing.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
Substance P, Free Acid exerts its effects by binding to the neurokinin 1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to various cellular responses, such as the release of pro-inflammatory cytokines, modulation of ion channels, and changes in gene expression .
Comparison with Similar Compounds
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: Involved in pain transmission and hematopoietic regulation.
Neuropeptide K and Neuropeptide γ: Other tachykinins with distinct but related functions .
Uniqueness of Substance P, Free Acid: this compound is unique due to its widespread distribution in the nervous system and its involvement in both pain perception and inflammatory processes. Its ability to interact with multiple receptor types and modulate various physiological responses sets it apart from other tachykinins .
Properties
Molecular Formula |
C63H97N17O14S |
---|---|
Molecular Weight |
1348.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
XHWDVRRNQHMAPE-CUZNLEPHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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